3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol
Description
Properties
IUPAC Name |
3-(3-chloroanilino)-6-(4-methylphenyl)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-10-5-7-11(8-6-10)14-15(22)19-16(21-20-14)18-13-4-2-3-12(17)9-13/h2-9H,1H3,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHIPROOESPUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(NC2=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Substitution Reactions: The introduction of the 3-chlorophenylamino and 4-methylphenyl groups can be achieved through nucleophilic substitution reactions. For instance, cyanuric chloride can react with 3-chloroaniline and 4-methylaniline under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize the reaction conditions and yield.
Catalysts and Solvents: The use of catalysts such as Lewis acids and solvents like dimethylformamide (DMF) or acetonitrile can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Hydroxylated triazine derivatives.
Reduction: Amino-triazine derivatives.
Substitution: Various substituted triazine compounds with different functional groups.
Scientific Research Applications
3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which 3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol exerts its effects involves:
Molecular Targets: The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell proliferation, apoptosis, or other biological processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogues differ primarily in substituents on the triazine core. Key comparisons include:
3-((3-Chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
- Substituents: R1: 3-Chloro-4-fluorophenylamino R2: 4-Fluorobenzyl
- Molecular Weight : ~428.9 g/mol (C19H14ClF2N4O)
- The benzyl group (vs. methylphenyl) increases molecular flexibility and bulkiness .
6-(4-Methoxyphenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol
- Substituents :
- R1: Methylsulfanyl
- R2: 4-Methoxyphenyl
- Molecular Weight : 249.29 g/mol (C11H11N3O2S)
- Methoxy substituent increases polarity compared to the target compound’s methyl group .
4-(3-Amino-5-phenyl-1,2,4-triazin-6-yl)-2-chlorophenol
- Substituents: R1: Amino R2: Phenyl
- Molecular Weight : ~273.7 g/mol (C15H11ClN4O)
- Key Differences: Amino group at position 3 enhances nucleophilicity, contrasting with the target’s anilino group. Chlorophenol moiety may improve solubility in polar solvents .
Physicochemical Properties
Biological Activity
3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol is a triazine derivative that has garnered attention for its potential biological activities. This compound's structure features a triazine core, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds like this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways.
- Antiviral Properties : Preliminary studies suggest that triazine derivatives can inhibit viral replication by targeting viral enzymes.
- Cytotoxic Effects : Some studies have indicated that this compound may induce apoptosis in cancer cells.
Antiviral Activity
In a study evaluating the antiviral properties of various triazine derivatives, this compound demonstrated significant activity against several viral strains. The EC50 values were recorded as follows:
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed using various in vitro models. It was found to reduce the production of pro-inflammatory cytokines significantly.
| Compound | Cytokine Inhibition (%) | Concentration (μM) | Reference |
|---|---|---|---|
| This compound | IL-6 (65%) | 20 | |
| This compound | TNF-alpha (70%) | 20 |
Case Studies
A systematic review highlighted the anti-inflammatory activity of triazine derivatives including our compound. In one case study involving murine models of inflammation, treatment with the compound led to a marked decrease in paw swelling and histological signs of inflammation compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(3-Chlorophenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol, and how can intermediates be optimized?
- Methodological Answer : The compound can be synthesized via intermolecular condensation of substituted triazole precursors with halogenated aromatic reagents. For example, chlorinated acetamide derivatives (e.g., 2-chloro-N-phenylacetamide) can react with 4-amino-triazole intermediates under basic conditions. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst systems (e.g., K₂CO₃ or Et₃N) to improve yields. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks, particularly for verifying the triazine core and substituent orientations .
- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies aromatic protons (δ 7.2–8.5 ppm) and amine/thiol protons (δ 10–12 ppm). DEPT-135 distinguishes methyl groups (δ 2.3–2.6 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
Q. How can solubility and stability be assessed for this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–12) using UV-Vis spectroscopy or HPLC.
- Stability : Conduct accelerated degradation studies (40–60°C, 75% humidity) with HPLC monitoring. Oxidative stability can be assessed via exposure to H₂O₂ or mCPBA .
Q. What biological activity assays are suitable for evaluating this compound’s pharmacological potential?
- Methodological Answer :
- Antimicrobial activity : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.
- Triazine core modification : Introduce sulfur or oxygen analogs (e.g., 1,2,4-thiadiazine) and compare activity via molecular docking (e.g., AutoDock Vina) against target enzymes .
Q. What computational strategies are effective for optimizing synthesis routes or predicting physicochemical properties?
- Methodological Answer :
- DFT calculations : Gaussian 09 or ORCA to model reaction pathways (e.g., transition states for cyclization).
- Machine learning : Train models on PubChem data to predict solubility or logP values. COMSOL Multiphysics can simulate reactor-scale synthesis conditions .
Q. How can contradictions in experimental data (e.g., conflicting bioactivity results) be systematically resolved?
- Methodological Answer :
- Statistical analysis : Apply ANOVA or Tukey’s HSD test to identify outliers in replicate assays.
- Error analysis : Use methodologies from Data Reduction and Error Analysis for the Physical Sciences (Bevington & Robinson) to quantify uncertainties in spectroscopic or biological data .
Q. What protocols ensure safe handling and environmental risk mitigation during research?
- Methodological Answer :
- Containment : Use fume hoods and sealed reactors to prevent aerosolization.
- Waste disposal : Neutralize acidic/basic byproducts before incineration. Assess aquatic toxicity via Daphnia magna LC₅₀ tests .
Q. How can catalytic applications (e.g., in organic synthesis) be explored for this compound?
- Methodological Answer :
- Catalytic screening : Test as a ligand in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Monitor turnover frequency (TOF) via GC-MS.
- Mechanistic studies : Use in situ IR spectroscopy to identify intermediate species during catalysis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
